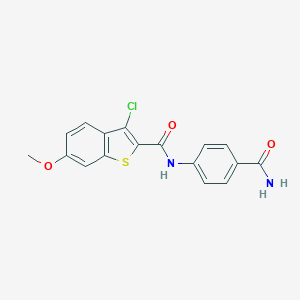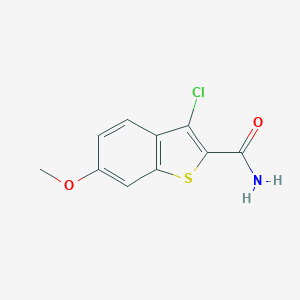![molecular formula C23H23BrN2O5S B321452 2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B321452.png)
2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide is an organic compound with a complex structure that includes bromine, methyl, ethoxy, and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-bromo-2-methylphenol with an appropriate acylating agent under basic conditions to form the phenoxy intermediate.
Sulfonylation: The phenoxy intermediate is then reacted with 4-ethoxyaniline in the presence of a sulfonylating agent, such as chlorosulfonic acid, to introduce the sulfonyl group.
Acetylation: Finally, the sulfonylated intermediate is acetylated using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
Applications De Recherche Scientifique
2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity, aiding in the design of more effective pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-bromo-2-methylphenoxy)-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide
- 2-(4-chloro-2-methylphenoxy)-N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}acetamide
- 2-(4-bromo-2-methylphenoxy)-N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}propionamide
Uniqueness
2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of both bromine and ethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C23H23BrN2O5S |
|---|---|
Poids moléculaire |
519.4 g/mol |
Nom IUPAC |
2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H23BrN2O5S/c1-3-30-20-9-5-19(6-10-20)26-32(28,29)21-11-7-18(8-12-21)25-23(27)15-31-22-13-4-17(24)14-16(22)2/h4-14,26H,3,15H2,1-2H3,(H,25,27) |
Clé InChI |
KFHMBPSFZPCZAA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)C |
SMILES canonique |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{4-[acetyl(methyl)amino]phenyl}-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B321372.png)


![2-(1-naphthyloxy)-N-(5-{[(1-naphthyloxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B321379.png)
![2-(1-naphthyloxy)-N-(2-{[(1-naphthyloxy)acetyl]amino}phenyl)acetamide](/img/structure/B321380.png)

![N-[4-({2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B321382.png)
![N-[4-({2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B321383.png)
![2-(4-bromo-2-methylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B321384.png)
![N-[4-({2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B321387.png)
![N'-[(4-bromo-2-methylphenoxy)acetyl]-2-(2,4-dichlorophenoxy)propanohydrazide](/img/structure/B321388.png)
